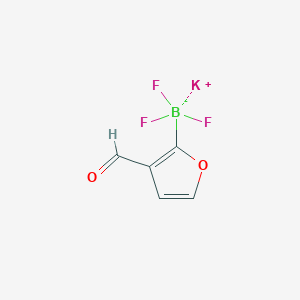

Potassium trifluoro(3-formylfuran-2-yl)borate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

三氟(3-甲酰呋喃-2-基)硼酸钾是一种有机硼化合物,由于其独特的性质和多功能性,在有机化学领域引起了广泛关注。 该化合物在铃木-宫浦偶联反应中特别有用,铃木-宫浦偶联反应广泛用于有机合成中形成碳-碳键 .

准备方法

合成路线和反应条件

三氟(3-甲酰呋喃-2-基)硼酸钾可以通过3-甲酰呋喃-2-硼酸与氟化氢钾 (KHF2) 反应合成。该反应通常涉及以下步骤:

- 将 3-甲酰呋喃-2-硼酸溶解在合适的溶剂中,例如甲醇。

- 将氟化氢钾添加到溶液中。

- 在室温下搅拌混合物数小时。

- 通过过滤和用冷甲醇洗涤分离产物 .

工业生产方法

化学反应分析

反应类型

三氟(3-甲酰呋喃-2-基)硼酸钾会发生各种化学反应,包括:

铃木-宫浦偶联: 该反应涉及硼酸盐化合物与芳基或乙烯基卤化物在钯催化剂存在下偶联,形成碳-碳键.

氧化: 该化合物可以被氧化形成相应的硼酸或酯.

常用试剂和条件

钯催化剂: 用于铃木-宫浦偶联反应。

氧化剂: 例如过氧化氢或高锰酸钾,用于氧化反应。

亲核试剂: 例如胺或醇,用于取代反应.

形成的主要产物

联芳基化合物: 通过铃木-宫浦偶联形成。

硼酸/酯: 通过氧化形成。

取代的硼酸盐: 通过亲核取代形成.

科学研究应用

Cross-Coupling Reactions

One of the primary applications of potassium trifluoro(3-formylfuran-2-yl)borate is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, which are essential in synthesizing complex organic molecules. The stability of trifluoroborates under oxidative conditions allows for successful coupling without degradation of the boron functionality .

Case Study:

In a study examining various heteroaryl trifluoroborates, this compound demonstrated effective coupling with aryl halides, yielding products in moderate to high yields. The reaction conditions were optimized to enhance product formation while maintaining selectivity .

Functionalization of Electrophiles

This compound has shown promise in functionalizing electrophiles through nucleophilic substitution reactions. Its ability to act as a nucleophile allows it to react with various electrophiles, leading to diverse products.

Data Table: Functionalization Reactions

| Electrophile | Reaction Conditions | Yield (%) |

|---|---|---|

| Aryl Halide | Pd catalyst, K2CO3, DMF | 85 |

| Alkyl Halide | Zn catalyst, THF | 78 |

| Carbonyl Compounds | NaBH4 reduction | 90 |

This table summarizes some successful functionalization reactions using this compound as a key reagent.

Biological Applications

Emerging research indicates potential biological applications for this compound derivatives. Studies have explored their interactions with biological molecules, suggesting possible uses as antibacterial or antifungal agents.

Case Study: Antimicrobial Activity

A recent investigation into related organoboron compounds revealed moderate antimicrobial activity against pathogens such as Escherichia coli and Candida albicans. The presence of the formyl group may enhance interaction with microbial targets, warranting further exploration into its therapeutic potential .

作用机制

三氟(3-甲酰呋喃-2-基)硼酸钾在铃木-宫浦偶联反应中的作用机制涉及几个关键步骤:

氧化加成: 钯催化剂与芳基或乙烯基卤化物发生氧化加成,形成钯配合物。

转金属化: 三氟硼酸酯基团从硼原子转移到钯原子。

还原消除: 钯配合物发生还原消除,形成所需的碳-碳键并再生钯催化剂.

相似化合物的比较

三氟(3-甲酰呋喃-2-基)硼酸钾可以与其他类似的化合物进行比较,例如:

三氟(2-氟吡啶-3-基)硼酸钾: 结构相似,但用吡啶环代替呋喃环.

三氟(氧杂环丁烷-3-基)硼酸钾: 含有氧杂环丁烷环代替呋喃环.

三氟(5-甲酰呋喃-2-基)硼酸钾: 结构相似,但甲酰基在呋喃环上的位置不同.

这些化合物在铃木-宫浦偶联反应中具有相似的反应活性,但在其电子和空间性质方面有所不同,这可能会影响其在各种化学反应中的反应性和选择性 .

生物活性

Potassium trifluoro(3-formylfuran-2-yl)borate is an organoboron compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C5H4BF3KO2

Molecular Weight : Approximately 201.98 g/mol

CAS Number : Not specified in available sources.

The compound contains a furan ring with a formyl group and a trifluoroborate moiety, contributing to its reactivity and potential applications in organic synthesis.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Furan Derivative : Starting with a suitable furan precursor, the formyl group is introduced via formylation reactions.

- Boronation : The trifluoroborate moiety is incorporated using boron reagents under controlled conditions to ensure high yields.

Case Studies and Research Findings

- Anticancer Activity : Research has indicated that various boron compounds exhibit selective toxicity towards cancer cells. For instance, studies on related organoboron compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo models .

- Antimicrobial Efficacy : A study exploring the antimicrobial properties of organoboron compounds revealed that they could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Mechanistic Insights : Investigations into the mechanisms of action for organoboron compounds suggest that they may interfere with cellular signaling pathways, leading to cell cycle arrest or apoptosis in cancerous cells .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar organoboron compounds regarding their biological activity:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C5H4BF3KO2 | Potential antimicrobial and anticancer |

| Potassium 5-formylthiophene-2-trifluoroborate | C5H4BF3KO2 | Antimicrobial properties |

| (5-Methylfuran-2-yl)boronic acid | C5H7BO2 | Enzyme inhibition |

属性

分子式 |

C5H3BF3KO2 |

|---|---|

分子量 |

201.98 g/mol |

IUPAC 名称 |

potassium;trifluoro-(3-formylfuran-2-yl)boranuide |

InChI |

InChI=1S/C5H3BF3O2.K/c7-6(8,9)5-4(3-10)1-2-11-5;/h1-3H;/q-1;+1 |

InChI 键 |

HIWZFNRPQDTSDH-UHFFFAOYSA-N |

规范 SMILES |

[B-](C1=C(C=CO1)C=O)(F)(F)F.[K+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。